SL-017

Description

Properties

CAS No. |

1169831-01-9 |

|---|---|

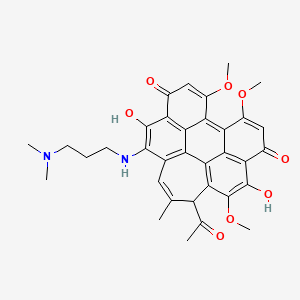

Molecular Formula |

C34H34N2O8 |

Molecular Weight |

598.652 |

IUPAC Name |

14-acetyl-10-[3-(dimethylamino)propylamino]-9,17-dihydroxy-5,16,21-trimethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |

InChI |

InChI=1S/C34H34N2O8/c1-14-11-16-22-27-23(32(40)31(16)35-9-8-10-36(3)4)17(38)12-19(42-5)25(27)26-20(43-6)13-18(39)24-29(26)28(22)30(21(14)15(2)37)34(44-7)33(24)41/h11-13,21,35,40-41H,8-10H2,1-7H3 |

InChI Key |

IJURTMXNTUKURB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2NCCCN(C)C)O)C(=CC5=O)OC)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SL-017; ACP-SL-017; ACPSL-017; ACP-SL-017; S-017; ACP-SL017; ACPSL017; ACP-SL017. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CD47-SIRPα Blockade in Cancer Cells

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information on a therapeutic agent designated "SL-017." The following technical guide focuses on the well-established mechanism of action of targeting the CD47-SIRPα signaling axis, a prominent and promising strategy in cancer immunotherapy. It is plausible that "this compound" is an internal or developmental designation for a compound targeting this pathway.

Executive Summary

Cancer cells employ various mechanisms to evade the immune system. One critical pathway is the overexpression of the CD47 protein on the cell surface, which acts as a "don't eat me" signal to phagocytic immune cells, primarily macrophages.[1][2][3] CD47 interacts with the signal-regulatory protein alpha (SIRPα) on macrophages, initiating an inhibitory signaling cascade that prevents the engulfment of cancer cells.[1][4][] Therapeutic agents that block the CD47-SIRPα interaction restore the ability of macrophages to recognize and eliminate tumor cells. This guide provides a detailed overview of this mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts.

The CD47-SIRPα Signaling Axis: A Myeloid Immune Checkpoint

The CD47-SIRPα axis is a crucial regulator of innate immunity, ensuring that healthy cells are not destroyed by phagocytes.[1] Cancer cells exploit this pathway to evade immune surveillance.

2.1 Molecular Interaction and Signaling

-

CD47: A transmembrane protein ubiquitously expressed on the surface of most cells, including red blood cells and platelets. Its expression is significantly upregulated in a wide range of hematologic and solid tumors.[6]

-

SIRPα: A transmembrane protein predominantly expressed on myeloid cells, such as macrophages and dendritic cells (DCs).[6]

-

"Don't Eat Me" Signal: When CD47 on a cancer cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[][7]

-

Inhibition of Phagocytosis: This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2.[1][][7] These phosphatases dephosphorylate various downstream proteins, ultimately inhibiting the accumulation of non-muscle myosin IIA at the phagocytic synapse, which is essential for cell engulfment.[1] This effectively paralyzes the macrophage's ability to "eat" the cancer cell.

2.2 Therapeutic Blockade and Anti-Tumor Mechanisms

Therapeutic agents, such as monoclonal antibodies against CD47 or SIRPα, or recombinant SIRPα-Fc fusion proteins, physically block the CD47-SIRPα interaction.[6][8] This blockade has several anti-cancer effects:

-

Enabling Phagocytosis: By inhibiting the "don't eat me" signal, the blockade allows pro-phagocytic "eat me" signals (e.g., calreticulin exposure on the cancer cell surface or the presence of opsonizing antibodies) to dominate, leading to macrophage-mediated phagocytosis of tumor cells.[1][3][9]

-

Inducing an Adaptive Immune Response: After engulfing tumor cells, macrophages and dendritic cells can process and present tumor antigens to T cells. This cross-presentation primes and activates tumor-specific CD4+ and CD8+ T cells, leading to a broader and more durable adaptive anti-tumor immune response.[1][10]

-

Direct Anti-Tumor Effects: Some anti-CD47 antibodies may induce caspase-independent apoptosis in cancer cells directly.[1][7] Furthermore, Fc-dependent mechanisms like antibody-dependent cellular cytotoxicity (ADCC) by Natural Killer (NK) cells can also contribute to tumor cell killing.[1]

Quantitative Data from Clinical Investigations

The blockade of the CD47-SIRPα pathway has shown promising, albeit varied, efficacy in early-phase clinical trials. Combination therapies appear to be more effective than monotherapy, particularly in solid tumors.

Table 1: Summary of Clinical Response to CD47-SIRPα Blockade

| Cancer Type | Therapeutic Strategy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Notes |

|---|---|---|---|---|

| Hematologic Malignancies | Combination Therapy | 25.3% | - | ORR is significantly higher compared to solid tumors. |

| Solid Tumors | Monotherapy | < 5% | 11.2% (anti-CD47 mAbs) vs. 35.3% (selective SIRPα blockers) | Monotherapy demonstrates limited therapeutic efficacy. |

| Solid Tumors | Combination with Anti-CD47 mAbs | 3.0% | - | |

| Solid Tumors | Combination with Selective SIRPα Blockers | 28.3% | - | Combination with selective SIRPα blockers shows a significantly higher ORR. |

(Data synthesized from a systematic review and meta-analysis of 24 clinical trials involving 771 patients)[11]

Key Experimental Protocols

Evaluating the efficacy of a CD47-SIRPα inhibitor like "this compound" involves standardized preclinical assays.

4.1 In Vitro Phagocytosis Assay

This assay quantifies the ability of a therapeutic agent to enhance macrophage-mediated phagocytosis of cancer cells.

-

Objective: To measure the increase in cancer cell engulfment by macrophages upon blockade of the CD47-SIRPα interaction.

-

Methodology:

-

Cell Preparation:

-

Culture a cancer cell line with high CD47 expression (e.g., Jurkat cells).

-

Label the cancer cells with a fluorescent dye such as Calcein AM or CFSE for easy detection.[12]

-

Isolate primary human macrophages from peripheral blood mononuclear cells (PBMCs) or use a macrophage-like cell line.

-

-

Co-culture and Treatment:

-

Co-culture the fluorescently labeled cancer cells (target) with the macrophages (effector) at a defined effector-to-target ratio (e.g., 1:4).[12]

-

Add the CD47-SIRPα inhibitor at various concentrations. Include an isotype control antibody as a negative control.

-

Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.[12]

-

-

Data Acquisition and Analysis:

-

Analyze the cells using flow cytometry or fluorescence microscopy.

-

Quantify the percentage of macrophages that have engulfed one or more fluorescent cancer cells (i.e., double-positive cells).

-

Calculate a phagocytosis index based on the number of cancer cells engulfed per macrophage.

-

-

4.2 In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

-

Objective: To evaluate the ability of a CD47-SIRPα inhibitor to suppress tumor growth in vivo.

-

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice) that can accept human tumor grafts without rejection.[12]

-

-

Tumor Implantation:

-

Subcutaneously inject a human cancer cell line into the flank of the mice.

-

Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[12]

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer the CD47-SIRPα inhibitor via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.[12] The control group receives a vehicle or an isotype control antibody.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor mouse body weight as a general indicator of toxicity.

-

At the end of the study, tumors can be excised for histological or immunological analysis.

-

-

Visualizations: Pathways and Workflows

5.1 CD47-SIRPα Signaling Pathway Diagram

References

- 1. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]

- 8. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage checkpoint blockade: results from initial clinical trials, binding analyses, and CD47-SIRPα structure–function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to SL-017: A Novel Photosensitizer Targeting Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-017 is a novel synthetic compound derived from Hypocrellin-B, belonging to the perylenequinone family of photosensitizers.[1][2] It is under investigation for its potential therapeutic applications, particularly in photodynamic therapy (PDT) and sonodynamic therapy (SDT).[2][3] This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, also known as ACP-SL-017, is chemically identified as 11-acetyl-1-((3-(dimethylamino)propyl)amino)-3,8-dihydroxy-5,6,10-trimethoxy-12-methyl-2H-cyclohepta[ghi]perylene-2,9(11H)-dione.[1] It is a derivative of Hypocrellin-B, a natural photosensitizer.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1169831-01-9 | [1] |

| Chemical Formula | C34H34N2O8 | [1] |

| Molecular Weight | 598.65 g/mol | [1] |

| Exact Mass | 598.2315 | [1] |

| Elemental Analysis | C, 68.22; H, 5.72; N, 4.68; O, 21.38 | [1] |

| Appearance | Not specified | |

| Solubility | Soluble in organic solvents such as DMSO | [4] |

| Storage | Dry, dark conditions at 0 - 4 °C for short term or -20 °C for long term | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process initiated by its localization within the mitochondria and subsequent activation by light or ultrasound.

Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation

Upon administration, this compound rapidly accumulates in the mitochondria of cells, with maximal uptake observed within 30 minutes.[2][3] This subcellular localization is a key feature of its mechanism.

Activation of this compound by an external energy source, such as visible light in photodynamic therapy (PDT) or ultrasound in sonodynamic therapy (SDT), triggers the production of reactive oxygen species (ROS).[2][3] ROS are highly reactive molecules, including singlet oxygen and free radicals, that can induce significant cellular damage.

Induction of Mitochondrial Dysfunction and Apoptosis

The generation of ROS by activated this compound leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm) in under 90 seconds, even at low concentrations (100 nM).[2] This is followed by increased mitochondrial fragmentation.[3] The disruption of mitochondrial integrity and function ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Cell Culture and this compound Treatment

-

Cell Lines: Human fibroblast WI-38 cells have been used in studies with this compound.[2]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations (e.g., 0.1 µM or 10 µM) in culture medium immediately before use.[2]

Photodynamic and Sonodynamic Therapy Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allow them to adhere overnight.

-

Incubation with this compound: Treat cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes) to allow for cellular uptake.[2]

-

Activation:

-

Photodynamic Therapy (PDT): Expose the cells to a visible light source at a specific wavelength and energy dose.

-

Sonodynamic Therapy (SDT): Expose the cells to ultrasound at a specific frequency and intensity.

-

-

Post-Treatment: Following activation, incubate the cells for a desired period before assessing cell viability or other endpoints.

Reactive Oxygen Species (ROS) Detection Assay

-

Probe: CM-H2-DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate acetyl ester) is a common probe used to measure ROS production.[2][3]

-

Procedure:

-

Load cells with CM-H2-DCFDA according to the manufacturer's protocol.

-

Treat cells with this compound and activate with light or ultrasound as described above.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence corresponds to the level of intracellular ROS.

-

-

Control: Co-administration with an antioxidant, such as ascorbic acid, can be used as a negative control to confirm that the observed effects are due to ROS.[2][3]

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Probe: A fluorescent probe such as JC-1 or TMRE can be used to measure changes in mitochondrial membrane potential.

-

Procedure:

-

Treat cells with this compound and activate with light or ultrasound.

-

Stain the cells with the ΔΨm-sensitive dye.

-

Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a loss of mitochondrial membrane potential.

-

-

Control: Epoxyeicosatrienoic acids (EETs) have been shown to attenuate the loss of ΔΨm induced by this compound and can be used as a positive control.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative findings from the primary literature on this compound.

Table 2: Summary of Experimental Data for this compound

| Parameter | Condition | Result | Reference |

| Cellular Uptake | Human fibroblast WI-38 cells | Maximal uptake within 30 minutes | [2] |

| Mitochondrial Membrane Potential (ΔΨm) | 100 nM this compound | Rapid loss (<90 seconds) | |

| ROS Production | This compound + Light/Ultrasound | Significant increase | |

| ROS Inhibition | Co-administration with ascorbic acid | Attenuated ROS production | |

| ΔΨm Attenuation | Co-administration with EETs | Attenuated loss of ΔΨm | [3] |

Conclusion

This compound is a promising photosensitizer and sonosensitizer with a well-defined mechanism of action centered on mitochondrial targeting and the induction of oxidative stress. Its rapid cellular uptake and potent induction of apoptosis upon activation highlight its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound for clinical applications. Further investigation into its in vivo efficacy, safety profile, and specific synthesis protocols will be crucial for its translation into a therapeutic modality.

References

- 1. medkoo.com [medkoo.com]

- 2. Sonodynamic and photodynamic mechanisms of action of the novel hypocrellin sonosensitizer, SL017: mitochondrial cell death is attenuated by 11, 12-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonodynamic and photodynamic mechanisms of action of the novel hypocrellin sonosensitizer, SL017: mitochondrial cell death is attenuated by 11, 12-epoxyeicosatrienoic acid | springermedizin.de [springermedizin.de]

- 4. This compound | TargetMol [targetmol.com]

Navigating the Science of SL-017: A Technical Guide to Reactive Oxygen Species Generation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the mechanisms of action of SL-017, with a specific focus on its role in the generation of reactive oxygen species (ROS) and the subsequent cellular consequences. The information presented herein is a synthesis of current scientific literature, intended to provide a comprehensive resource for professionals engaged in oncology and drug discovery.

Note: Initial literature searches for "this compound" did not yield specific results. However, extensive data exists for a closely related compound, JI017 , which is also investigated for its anti-cancer properties through the induction of reactive oxygen species. This guide will focus on the data available for JI017 to illustrate the principles of ROS-mediated anti-cancer activity, which may be analogous to the hypothesized mechanism of this compound.

Core Concepts: Reactive Oxygen Species in Cancer Therapy

Reactive oxygen species (ROS) are a group of highly reactive molecules containing oxygen, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1] While often associated with cellular damage, ROS also function as critical signaling molecules in various physiological processes.[2][3][4] In the context of cancer, the deliberate induction of high levels of ROS within tumor cells is a promising therapeutic strategy.[1] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress, which can trigger programmed cell death, or apoptosis.[1]

Quantitative Analysis of JI017-Induced Cellular Effects

The efficacy of JI017 in inhibiting cancer cell proliferation and inducing apoptosis has been quantified in several studies. The following tables summarize key data from research on human lung cancer and ovarian cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by JI017

| Cell Line | Cancer Type | Concentration of JI017 (µg/mL) | Inhibition of Proliferation (%) | Reference |

| A549 | Lung Cancer | 300 | Significant Inhibition (exact % not specified) | [5] |

| H460 | Lung Cancer | 300 | Significant Inhibition (exact % not specified) | [5] |

| H1299 | Lung Cancer | 300 | Significant Inhibition (exact % not specified) | [5] |

| A2780 | Ovarian Cancer | 300 | ~50% | [6] |

| OVCAR-3 | Ovarian Cancer | 300 | ~50% | [6] |

Table 2: Induction of Apoptosis and Related Markers by JI017

| Cell Line | Cancer Type | Treatment | Key Apoptotic Markers | Reference |

| H460 | Lung Cancer | JI017 | Increased Cleaved Caspase-3, Increased LC3 | [5] |

| H1299 | Lung Cancer | JI017 | Increased Cleaved Caspase-3, Increased LC3 | [5] |

| A2780 | Ovarian Cancer | JI017 (300 µg/mL, 24h) | Increased Caspase-3 Activity, Increased Cleaved PARP, Increased Cleaved Caspase-9 | [6] |

| OVCAR-3 | Ovarian Cancer | JI017 (300 µg/mL, 24h) | Increased Caspase-3 Activity, Increased Cleaved PARP, Increased Cleaved Caspase-9 | [6] |

Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. The following are detailed protocols for key experiments.

Cell Viability Assay (WST-1 Assay)

-

Cell Seeding: Cancer cells (A2780 and OVCAR-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells are treated with varying concentrations of JI017 for another 24 hours.

-

WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.

-

Incubation: The plates are incubated for 2 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Intracellular ROS Measurement

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with JI017.

-

DCFH-DA Staining: After treatment, cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Cells are harvested, washed with PBS, and analyzed by flow cytometry to measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-PI3K, p-AKT, p-mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by JI017

JI017 exerts its anti-cancer effects by modulating key signaling pathways, primarily initiated by the generation of ROS.

ROS-Induced Apoptosis and Autophagy

JI017 treatment leads to an increase in intracellular ROS levels.[5] This elevation in ROS is a critical upstream event that triggers both apoptosis and autophagy in lung cancer cells.[5] The induction of apoptosis is evidenced by the activation of caspases and the cleavage of PARP.[5][6] Simultaneously, JI017 promotes the accumulation of cytosolic LC3, a marker of autophagy.[5]

Caption: JI017 induces cancer cell death via ROS-mediated autophagy and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. JI017 has been shown to downregulate the expression of key components of this pathway, including PI3K, AKT, and mTOR, in lung cancer cells.[5] This inhibitory effect likely contributes to the observed anti-proliferative and pro-apoptotic effects of JI017.

Caption: JI017 inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Investigating JI017's Mechanism

The logical flow of experiments to elucidate the mechanism of action of a compound like JI017 typically follows a structured approach, from observing cellular effects to dissecting the underlying molecular pathways.

Caption: A typical experimental workflow for characterizing a novel anti-cancer agent.

Conclusion and Future Directions

The available evidence strongly suggests that JI017 is a potent inducer of ROS in cancer cells, leading to apoptosis and the inhibition of critical pro-survival pathways. While direct data on "this compound" is currently unavailable, the findings for JI017 provide a valuable framework for understanding how compounds of this nature can be leveraged for cancer therapy.

Future research on this compound should aim to:

-

Confirm its ability to generate ROS in various cancer cell lines.

-

Quantify its anti-proliferative and pro-apoptotic effects.

-

Elucidate the specific signaling pathways it modulates.

-

Evaluate its efficacy and safety in preclinical in vivo models.

By building upon the knowledge gained from related compounds like JI017, the scientific community can accelerate the development of novel ROS-inducing agents for the treatment of cancer.

References

- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 2. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JI017 Induces Cell Autophagy and Apoptosis via Elevated Levels of Reactive Oxygen Species in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JI017, a Complex Herbal Medication, Induces Apoptosis via the Nox4–PERK–CHOP Axis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hypocrellin-B Derivatives in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hypocrellin-B and Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2] Hypocrellin-B (HB), a perylenequinone pigment isolated from the fungus Hypocrella bambusae, has emerged as a promising natural photosensitizer for PDT.[2][3] HB and its derivatives exhibit several advantageous properties, including strong absorption in the visible light spectrum, high singlet oxygen quantum yields, and the ability to induce both apoptosis and necrosis in target cells.[4][5] However, native HB suffers from poor water solubility and limited absorption in the near-infrared (NIR) window (600–900 nm), which restricts its clinical application for deeper tumors.[3][6] To overcome these limitations, numerous HB derivatives have been synthesized and evaluated, aiming to improve their physicochemical and photodynamic properties.[4][6] This guide provides a comprehensive technical overview of Hypocrellin-B derivatives in PDT, focusing on their mechanism of action, quantitative photophysical and biological data, detailed experimental protocols, and the key signaling pathways involved.

Mechanism of Action

Upon irradiation with light of an appropriate wavelength, Hypocrellin-B and its derivatives transition from their ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to form ROS like superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). This pathway is more dominant in hypoxic (low oxygen) environments.[3][5]

-

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant mechanism of action for most photosensitizers in PDT under normoxic conditions.[3][5]

The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to mitochondrial dysfunction, membrane damage, and ultimately, cell death through apoptosis and necrosis.[2][7]

Quantitative Data on Hypocrellin-B and Its Derivatives

The development of effective Hypocrellin-B derivatives for PDT relies on the optimization of their photophysical and biological properties. The following tables summarize key quantitative data for HB and some of its notable derivatives.

Table 1: Photophysical Properties of Hypocrellin-B and Derivatives

| Compound | Derivative Name | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε) at λ (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| HB | - | 465, 540-560 | Not specified | ~0.75-0.8 | [2][8] |

| HBEA-R1 | Ethanolaminated HB | Not specified | 6230 at 630 nm | 0.60 | [4] |

| HBBA-R2 | Butylaminated HB | Not specified | 6190 at 630 nm | 0.32 | [4] |

| HBDP-R1 | 2-(N,N-dimethylamino)-propylamine-HB | Not specified | 4800 at 630 nm | 0.42 | [4] |

| PENSHB | 17-(3-amino-1-pentanesulfonic acid)-substituted HB Schiff-base | Not specified | Not specified | Not specified | [9] |

| CHA2HB | Cyclohexane-1,2-diamino substituted HB | Enhanced red absorption | Not specified | Lower than HB | [3] |

| DMAHB | N,N-dimethyl amino-propyl substituted HB | Enhanced red absorption | Not specified | Lower than CHA2HB | [3] |

| DPAHB | 1,2-diamino-2-methyl propane substituted HB | 400-800 | Not specified | ~0.33 (at 721 nm) | [3] |

Table 2: In Vitro Efficacy of Hypocrellin-B and Derivatives in PDT

| Compound/Derivative | Cell Line | IC50 (µM or ng/mL) | Apoptotic Rate (%) | Experimental Conditions | Reference |

| HB | A549 (Lung) | 33.82 ng/mL | Not specified | Not specified | [10] |

| HB | Esophageal Cancer Cells | 34.16 ng/mL | Not specified | Not specified | [3] |

| HB | HO-8910 (Ovarian) | Not specified | 16.40 (early), 24.67 (late/necrotic) | Not specified | [3] |

| PENSHB | S180 | Better than HB | Induces apoptosis | Not specified | [9] |

| CHA2HB | HCT 116 (Colon) | LD50: 0.1 µM | Not specified | Light-induced | [3] |

| DMAHB | HCT 116 (Colon) | LD50: 1.5 µM | Not specified | Light-induced | [3] |

Table 3: In Vivo Efficacy of Hypocrellin-B and Derivatives in PDT

| Compound/Derivative | Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |

| HBEA-R1 | EMT6/Ed | Balb/c mice | Transcutaneous phototherapy | Permanent tumor ablation with minimal cutaneous effects | [4] |

| PENSHB | S180 | Mice | Intravenous injection followed by light irradiation | More than half of the tumor-bearing mice were cured | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of Hypocrellin-B derivatives for PDT.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.

Protocol:

-

Reagent Preparation: Prepare a stock solution of the Hypocrellin-B derivative in a suitable solvent (e.g., DMSO, ethanol) at a known concentration. Prepare a series of dilutions from the stock solution.[5][11]

-

Instrument Setup: Turn on the spectrophotometer and allow it to stabilize. Set the wavelength to the maximum absorption wavelength (λmax) of the derivative.[5]

-

Measurement: Measure the absorbance of the blank (solvent only) and the series of standard solutions.[5]

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).[11]

-

Calculation: The molar extinction coefficient (ε) is the slope of the calibration curve.[11]

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is often determined using a relative method with a standard photosensitizer of known ΦΔ.

Protocol (using a chemical quencher like 9,10-diphenylanthracene - DPA):

-

Solution Preparation: Prepare solutions of the Hypocrellin-B derivative and a standard photosensitizer (e.g., Rose Bengal, phenazine) in an appropriate solvent (e.g., DMSO, chloroform) with the same optical density at the irradiation wavelength. Prepare a solution of the singlet oxygen quencher (e.g., DPA).[1][12]

-

Oxygen Saturation: Saturate the solutions with oxygen by bubbling O₂ gas for at least 30 minutes prior to irradiation.[12]

-

Irradiation: Irradiate the sample and reference solutions with a monochromatic light source at the chosen wavelength.

-

Monitoring Quencher Degradation: Monitor the decrease in the absorbance of the quencher at its λmax at regular time intervals during irradiation.[12]

-

Calculation: The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) where k is the slope of the plot of the natural logarithm of the quencher's absorbance versus irradiation time.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of the Hypocrellin-B derivative in the dark for a specified incubation period (e.g., 2-24 hours).

-

Irradiation: Expose the cells to light of a specific wavelength and dose. Include dark control groups (no light exposure) and untreated control groups.

-

MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][9]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the Hypocrellin-B derivative and light as described for the cytotoxicity assay.

-

Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization and centrifugation.[5]

-

Washing: Wash the cells once with cold PBS.[5]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

Protocol:

-

Protein Extraction: After PDT treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Subcellular Localization using Confocal Microscopy

Confocal microscopy is used to visualize the intracellular distribution of the fluorescent Hypocrellin-B derivatives.

Protocol:

-

Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.[7]

-

Photosensitizer Incubation: Incubate the cells with the Hypocrellin-B derivative for a specific time.

-

Organelle Staining (Optional): To determine co-localization, incubate the cells with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[7]

-

Fixation (Optional): Cells can be fixed with paraformaldehyde.

-

Imaging: Acquire fluorescence images using a confocal laser scanning microscope. The excitation and emission wavelengths should be set according to the spectral properties of the Hypocrellin-B derivative and any co-stains.[7]

-

Image Analysis: Analyze the images to determine the subcellular localization of the photosensitizer by observing the overlap of its fluorescence signal with that of the organelle-specific probes.[7]

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Hypocrellin-B derivative-mediated PDT.

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., S180, EMT6) into the flank of immunocompromised mice (e.g., nude mice, BALB/c mice).[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[14]

-

Photosensitizer Administration: Administer the Hypocrellin-B derivative to the mice, typically via intravenous injection.[9]

-

Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue.

-

Light Irradiation: Irradiate the tumor area with light of the appropriate wavelength and dose.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.[14]

-

Efficacy Evaluation: At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[14]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Hypocrellin-B Mediated Apoptosis

Hypocrellin-B-mediated PDT can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Apoptotic signaling pathways induced by Hypocrellin-B PDT.

Experimental Workflow for Preclinical Evaluation of Hypocrellin-B Derivatives

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Hypocrellin-B derivative for PDT.

Caption: Preclinical evaluation workflow for Hypocrellin-B derivatives.

Conclusion and Future Perspectives

Hypocrellin-B and its derivatives represent a promising class of photosensitizers for photodynamic therapy. Their natural origin, high singlet oxygen quantum yields, and potent anticancer activities make them attractive candidates for further development. The synthesis of new derivatives with improved water solubility and red-shifted absorption will be crucial for enhancing their therapeutic efficacy, particularly for deep-seated tumors. Furthermore, the development of targeted delivery systems, such as nanoparticles and antibody conjugates, could improve tumor selectivity and reduce off-target effects. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide will aid researchers in the continued exploration and optimization of Hypocrellin-B derivatives for clinical applications in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Steps to Determine Protein Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Properties of SL-017 (CAS Number 1169831-01-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-017 is a synthetic derivative of Hypocrellin-B, positioning it as a potent photosensitizer and sonosensitizer. Its primary mechanism of action involves the targeted disruption of mitochondrial function upon activation by light or ultrasound. This targeted action leads to a cascade of events including the rapid collapse of mitochondrial membrane potential, generation of cytotoxic reactive oxygen species (ROS), and subsequent mitochondrial fragmentation, culminating in cell death. These properties underscore its potential in therapeutic areas such as photodynamic therapy (PDT) and sonodynamic therapy (SDT) for conditions including cancer and abnormal hair growth. This document provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 1169831-01-9 | [1][2] |

| Synonyms | ACP-SL-017, ACPthis compound | [2] |

| Molecular Formula | C₃₄H₃₄N₂O₈ | [1] |

| Molecular Weight | 598.65 g/mol | [1] |

| IUPAC Name | 11-acetyl-1-[(3-dimethylaminopropyl)amino]-3,8-dihydroxy-5,6,10-trimethoxy-12-methylcyclohepta[ghi]perylene-2,9-dione | [1] |

Mechanism of Action

This compound's therapeutic potential stems from its ability to be activated by light (photodynamic therapy) or ultrasound (sonodynamic therapy), leading to localized cellular damage. The core of its mechanism is the targeted disruption of mitochondria.

Mitochondrial Targeting and Bioaccumulation

This compound rapidly penetrates cell membranes and preferentially accumulates within the mitochondria. Studies have shown that maximal intracellular uptake is achieved within 30 minutes of administration.[3] This rapid and specific localization is a key feature, concentrating its cytotoxic effects within the target organelle and potentially minimizing off-target damage.

Induction of Mitochondrial Dysfunction

Upon activation by an external energy source (light or ultrasound), this compound initiates a series of detrimental events within the mitochondria:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): One of the earliest and most critical events is the rapid loss of the mitochondrial membrane potential. This has been observed to occur in less than 90 seconds following activation of this compound at concentrations as low as 100 nM.[3]

-

Generation of Reactive Oxygen Species (ROS): Activated this compound facilitates the production of cytotoxic ROS. The generation of ROS has been confirmed experimentally and can be attenuated by the co-administration of antioxidants like ascorbic acid.[3]

-

Mitochondrial Fragmentation: Following the collapse of the membrane potential and the surge in ROS, the structural integrity of the mitochondria is compromised, leading to fragmentation.[3]

This cascade of events ultimately leads to cell death, likely through apoptotic pathways initiated by mitochondrial damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-mediated cell death and a general workflow for its investigation.

Caption: Proposed signaling cascade of this compound upon activation.

Caption: General experimental workflow for assessing this compound's biological activity.

Quantitative Data

| Parameter | Concentration | Effect | Cell Line | Reference |

| Mitochondrial Membrane Potential Collapse | 100 nM | Rapid (<90 s) loss of ΔΨm | WI-38 human fibroblasts | [3] |

| General Cytotoxicity Studies | 0.1 µM, 10 µM | Used in photodynamic and sonodynamic therapy studies | WI-38 human fibroblasts | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

In Vitro Phototoxicity and Sonotoxicity Assay (Adapted from OECD 432)

This protocol is designed to determine the cytotoxic and phototoxic/sonotoxic potential of this compound.

-

Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in two 96-well microplates at a density that allows for logarithmic growth throughout the experiment. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a series of dilutions of this compound in appropriate cell culture medium. Replace the medium in both plates with the this compound dilutions. Include solvent controls.

-

Incubation: Incubate the plates for a suitable duration to allow for compound uptake (e.g., 1 hour).

-

Activation:

-

Phototoxicity: Expose one plate to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.

-

Sonotoxicity: Expose one plate to a non-cytotoxic dose of ultrasound at a specific frequency and intensity. Keep the second plate as a control, ensuring it is subjected to the same conditions without ultrasound activation.

-

-

Post-Activation Incubation: Replace the treatment medium with fresh culture medium and incubate for another 24 hours.

-

Viability Assessment: Determine cell viability using a standard assay such as the Neutral Red Uptake (NRU) assay or MTT assay.

-

Data Analysis: Calculate the IC₅₀ values (the concentration that inhibits cell viability by 50%) for both the irradiated/sonicated and non-irradiated/non-sonicated plates. The Photo-Irritancy Factor (PIF) or Sono-Irritancy Factor (SIF) can be calculated by dividing the IC₅₀ of the dark control by the IC₅₀ of the activated sample. A significant difference indicates phototoxic or sonotoxic potential.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This method utilizes the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential.

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with this compound at various concentrations, including a vehicle control.

-

Activation: Expose the cells to the appropriate activation stimulus (light or ultrasound).

-

JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low potential will show green fluorescence (JC-1 monomers).

-

Flow Cytometry/Plate Reader: Quantify the fluorescence intensity in both the red and green channels. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Cell Preparation and Treatment: As described in the previous protocols, culture and treat cells with this compound and the appropriate activation stimulus.

-

DCFH-DA Loading: Prepare a working solution of DCFH-DA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells with PBS to remove unloaded dye.

-

Analysis: Measure the fluorescence intensity of DCF using a fluorescence microscope, flow cytometer, or microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Assessment of Apoptosis (Caspase Activation by Western Blot)

This method detects the cleavage of caspases, which is a hallmark of apoptosis.

-

Protein Extraction: Following treatment and activation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the cleaved form of an executioner caspase (e.g., cleaved caspase-3 or cleaved caspase-9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the cleaved caspase indicates the activation of the apoptotic cascade.

Conclusion

This compound is a promising Hypocrellin-B derivative with a well-defined mechanism of action centered on mitochondrial disruption. Its ability to be activated by both light and ultrasound opens up diverse therapeutic possibilities. The provided experimental frameworks offer a solid foundation for further research into its efficacy and for the development of novel treatment protocols. Future studies should focus on elucidating the precise downstream apoptotic pathways and on establishing a comprehensive in vivo toxicological and pharmacokinetic profile to facilitate its translation into clinical applications.

References

An In-depth Technical Guide to the Core Properties of SL-017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the photosensitizing agent SL-017. It includes detailed experimental protocols derived from established methodologies for similar compounds and a visualization of its proposed signaling pathway.

Core Compound Information

This compound is a derivative of Hypocrellin-B, a naturally occurring perylenequinone pigment. It functions as a photosensitization and sonosensitization agent, meaning it can be activated by light or ultrasound to induce cytotoxic effects. Its primary mechanism of action involves targeting mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The CAS number for this compound is 1169831-01-9.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, information from supplier datasheets and related compounds allows for a qualitative assessment and guidance on solution preparation.

| Solvent | Solubility | Remarks |

| Aqueous Buffers (e.g., PBS) | Poorly soluble to insoluble | Direct dissolution in aqueous media is challenging. Hypocrellin B and its derivatives are known for their low water solubility[1]. Nanoparticle formulations have been developed to improve the aqueous solubility of Hypocrellin B[2]. |

| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended as a solvent for creating concentrated stock solutions. Solutions of Hypocrellin B are often prepared by first dissolving the compound in a small amount of DMSO[1]. |

| Ethanol | Likely soluble | Often used for dissolving similar organic compounds and photosensitizers[3]. |

| Acetonitrile | Data not available | Used in the synthesis and purification of similar compounds[4]. |

| Acetone | Data not available | A common solvent for flavonoids, a class of compounds with some structural similarities to photosensitizers[5]. |

Note: A datasheet from one supplier indicates a solubility of <1mg/mL, classifying it as slightly soluble or insoluble, though the specific solvent is not mentioned.

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and activity. The following table summarizes the recommended storage conditions based on supplier information.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Should be stored in a dry, dark environment. |

| In Solvent | -80°C | Up to 2 years | Refers to concentrated stock solutions, typically in DMSO. Multiple aliquots should be made to avoid repeated freeze-thaw cycles. |

| Short-term | 0 - 4°C | Days to weeks | Applicable for both powder and solutions for immediate use. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on standard laboratory practices for photosensitizers and compounds with low aqueous solubility.

4.1. Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted for various in vitro and in vivo experiments.

Caption: Workflow for preparing a sterile, concentrated stock solution of this compound.

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution: Transfer the powder to a sterile conical tube and add the calculated volume of high-purity, sterile-filtered DMSO to achieve the target stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath to aid dissolution until no particulate matter is visible.

-

Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term use.

4.2. In Vitro Photodynamic Therapy (PDT) Protocol

This protocol describes a general procedure for assessing the photodynamic efficacy of this compound in a cancer cell line.

Caption: A generalized workflow for conducting an in vitro photodynamic therapy experiment.

Methodology:

-

Cell Seeding: Plate the chosen cancer cell line (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow the cells to attach overnight in a CO2 incubator.

-

Treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells with this compound for a sufficient period to allow for cellular uptake (e.g., 2-4 hours). This should be performed in the dark to prevent premature activation of the photosensitizer.

-

Irradiation: Expose the cells to a light source with an appropriate wavelength for Hypocrellin derivatives (typically in the 470-700 nm range) at a specific light dose[6]. A "dark toxicity" control plate should be prepared in parallel and not exposed to light.

-

Post-Irradiation Incubation: Following irradiation, replace the treatment medium with fresh complete medium and return the plates to the incubator for a period of 24 to 48 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or an ATP-based assay (e.g., CellTiter-Glo).

Signaling Pathway

This compound, as a photosensitizer, is known to localize in the mitochondria. Upon activation by light, it initiates a cascade of events leading to apoptotic cell death. The primary mechanism involves the generation of ROS.

Caption: The proposed mitochondrial-mediated apoptotic pathway induced by this compound upon light activation.

Pathway Description:

The photodynamic action of this compound is initiated by its accumulation in the mitochondria of target cells. Upon irradiation with light of a suitable wavelength, the this compound molecule becomes excited and transfers this energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻)[7][8]. These ROS cause oxidative damage to mitochondrial components, leading to a collapse of the mitochondrial membrane potential (ΔΨm)[9][10]. This disruption of the mitochondrial integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol[9]. In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, culminating in apoptosis[9][11].

References

- 1. researchgate.net [researchgate.net]

- 2. A novel water-soluble nanoparticles of hypocrellin B and their interaction with a model protein: C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytotechlab.com [phytotechlab.com]

- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review [mdpi.com]

- 7. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. A novel photosensitizer DTPP-mediated photodynamic therapy induces oxidative stress and apoptosis through mitochondrial pathways in LA795 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: JAK Inhibitors for the Treatment of Hair Growth Abnormality (Alopecia Areata)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a representative technical guide based on publicly available data for the class of Janus kinase (JAK) inhibitors in the treatment of alopecia areata. The fictitious identifier "SL-017" from the prompt has been replaced with information pertaining to this established class of drugs to fulfill the core requirements of the request.

Executive Summary

Alopecia areata (AA) is an autoimmune disorder characterized by non-scarring hair loss, driven by an immune attack on hair follicles. A critical signaling pathway implicated in the pathogenesis of AA is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-15 (IL-15), utilize this pathway to exert their effects on hair follicles, leading to the collapse of immune privilege and subsequent hair loss.

JAK inhibitors are a class of targeted immunomodulatory drugs that function by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2). By inhibiting the JAK-STAT pathway, these molecules disrupt the signaling of key cytokines involved in the autoimmune response, thereby protecting the hair follicle from immune-mediated damage and promoting hair regrowth. Several oral JAK inhibitors, such as Baricitinib and Ritlecitinib, have undergone extensive clinical evaluation and have received regulatory approval for the treatment of severe alopecia areata, marking a significant advancement in the management of this condition.

This guide provides a comprehensive overview of the technical aspects of JAK inhibitors as a therapeutic modality for alopecia areata, including their mechanism of action, quantitative clinical trial data, and detailed experimental protocols relevant to their development and evaluation.

Mechanism of Action: The JAK-STAT Signaling Pathway in Alopecia Areata

In alopecia areata, immune cells, particularly CD8+ T cells, infiltrate the area around the hair follicle bulb. These T cells release cytokines, most notably IFN-γ, which binds to its receptor on hair follicle epithelial cells. This binding activates the intracellular JAK1 and JAK2 enzymes, which then phosphorylate and activate STAT proteins. The activated STAT proteins translocate to the nucleus, where they induce the transcription of genes that lead to the loss of the hair follicle's immune privilege, inflammation, and the cessation of hair growth. Other cytokines, such as IL-15, which signal through JAK1 and JAK3, further amplify this inflammatory cascade.

JAK inhibitors competitively block the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STAT proteins. This interruption of the signaling cascade reduces the inflammatory response, restores the immune privilege of the hair follicle, and allows the follicle to re-enter the anagen (growth) phase of the hair cycle.

Quantitative Data Presentation

The efficacy of JAK inhibitors in treating severe alopecia areata has been demonstrated in several large-scale, randomized, placebo-controlled clinical trials. The primary endpoint in these studies is typically the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which corresponds to 80% or more scalp hair coverage.

Baricitinib Clinical Trial Data (BRAVE-AA Program)

| Trial | Treatment Group | N | Primary Endpoint: % of Patients with SALT Score ≤20 at Week 36 | Reference(s) |

| BRAVE-AA1 | Baricitinib 4 mg | 184 | 38.8% | [1] |

| Baricitinib 2 mg | 129 | 22.8% | [1] | |

| Placebo | 130 | 6.2% | [1] | |

| BRAVE-AA2 | Baricitinib 4 mg | 156 | 35.9% | [1] |

| Baricitinib 2 mg | 104 | 19.4% | [1] | |

| Placebo | 103 | 3.3% | [1] |

Ritlecitinib Clinical Trial Data (ALLEGRO Program)

| Trial | Treatment Group | N | Primary Endpoint: % of Patients with SALT Score ≤20 at Week 24 | Reference(s) |

| ALLEGRO Phase 2b/3 | Ritlecitinib 50 mg | 131 | 23% | [2] |

| Ritlecitinib 30 mg | 130 | 14% | [3] | |

| Ritlecitinib 200 mg loading dose, then 50 mg | 129 | 31% | [4] | |

| Ritlecitinib 200 mg loading dose, then 30 mg | 132 | 22% | [4] | |

| Placebo | 66 | 1.6% | [2] |

Experimental Protocols

Preclinical Evaluation: In Vivo Mouse Model of Alopecia Areata

A common animal model for evaluating the efficacy of potential treatments for alopecia areata is the C3H/HeJ mouse model. These mice can spontaneously develop AA, or the condition can be induced.

Objective: To assess the ability of a test compound (e.g., a novel JAK inhibitor) to promote hair regrowth in an established AA mouse model.

Methodology:

-

Animal Model: Utilize C3H/HeJ mice with active, stable alopecia areata (typically >50% hair loss).

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, Positive Control (e.g., an established JAK inhibitor), and Test Compound at various doses).

-

Dosing: Administer the test compound and controls via the intended clinical route (e.g., topically or orally) on a daily schedule for a predefined period (e.g., 8-12 weeks).

-

Assessment of Hair Regrowth:

-

Visually score hair regrowth weekly using a standardized scale (e.g., 0 = no growth, 4 = complete regrowth).

-

Capture digital images of the affected areas at regular intervals for quantitative analysis of the hair-covered area.

-

-

Histological Analysis:

-

At the end of the study, collect skin biopsies from the treated areas.

-

Perform Hematoxylin and Eosin (H&E) staining to assess the number and stage of hair follicles (anagen, catagen, telogen).

-

Conduct immunohistochemistry to analyze the infiltration of immune cells (e.g., CD8+ T cells) around the hair follicles.

-

-

Data Analysis: Compare the hair regrowth scores, percentage of hair coverage, and histological parameters between the treatment and control groups using appropriate statistical methods.

In Vitro Assay: Dermal Papilla Cell Proliferation

Dermal papilla cells (DPCs) are crucial for regulating hair follicle growth. In vitro assays using cultured DPCs can be used to screen for compounds that promote hair growth.[5]

Objective: To determine the effect of a test compound on the proliferation of human dermal papilla cells.

Methodology:

-

Cell Culture: Culture human DPCs in an appropriate growth medium.

-

Seeding: Seed the DPCs into 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound, a positive control (e.g., minoxidil), and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Proliferation Assay:

-

Add a proliferation reagent (e.g., MTT, WST-1) to each well.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cell viability/proliferation as a percentage relative to the vehicle control. Determine the dose-response relationship of the test compound.

Clinical Trial Protocol: Phase 3 Study for Severe Alopecia Areata

This protocol is a generalized representation based on the designs of the BRAVE-AA and ALLEGRO trials.[6][7]

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of an Oral JAK Inhibitor in Adults and Adolescents with Severe Alopecia Areata.

Key Inclusion Criteria:

-

Age 12 years or older.

-

Diagnosis of alopecia areata.

-

SALT score ≥50 (≥50% scalp hair loss).

-

Current episode of hair loss lasting at least 6 months but not more than 8-10 years.

Key Exclusion Criteria:

-

Other forms of alopecia.

-

Previous treatment with a JAK inhibitor with an inadequate response.

-

Use of other treatments for alopecia areata within a specified washout period.

Study Design:

-

Screening Period: Assess eligibility of participants based on inclusion/exclusion criteria.

-

Randomization: Eligible participants are randomized (e.g., in a 2:1:1 ratio) to receive the investigational drug (e.g., 50 mg), a lower dose of the drug (e.g., 30 mg), or a matching placebo, administered orally once daily.

-

Treatment Period:

-

Double-Blind, Placebo-Controlled Phase (24-36 weeks): Participants receive their assigned treatment. Efficacy and safety are assessed at regular intervals.

-

Extension Phase: Participants may enter an extension phase where those on placebo are switched to the active drug, and those on the active drug continue treatment. This phase assesses long-term efficacy and safety.

-

-

Primary Efficacy Endpoint: The proportion of participants who achieve a SALT score of ≤20 at the end of the placebo-controlled phase (e.g., Week 36).

-

Secondary Efficacy Endpoints:

-

Change from baseline in SALT score.

-

Proportion of patients achieving SALT ≤10.

-

Improvement in eyebrow and eyelash hair loss.

-

Patient-reported outcomes.

-

-

Safety Assessments: Monitor adverse events, clinical laboratory results, and vital signs throughout the study.

Conclusion

The development of JAK inhibitors represents a paradigm shift in the treatment of alopecia areata, moving from non-specific immunosuppressants to targeted therapies based on a molecular understanding of the disease pathogenesis. The robust and consistent data from large-scale clinical trials have established their efficacy and safety in promoting significant hair regrowth in patients with severe disease. The experimental models and protocols outlined in this guide provide a framework for the continued research and development of novel therapies for hair growth abnormalities, with the ultimate goal of providing even more effective and durable treatments for patients.

References

- 1. ovid.com [ovid.com]

- 2. dermatopics.dk [dermatopics.dk]

- 3. naaf.org [naaf.org]

- 4. alopecia.org.uk [alopecia.org.uk]

- 5. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated Data from BRAVE-AA1 and BRAVE-AA2 Trials Supports Efficacy of Baricitinib Over 104 Weeks in Alopecia Areata - Be part of the knowledge - ReachMD [reachmd.com]

- 7. Patient-Reported Hair Loss and Its Impacts as Measured by the Alopecia Areata Patient Priority Outcomes Instrument in Patients Treated with Ritlecitinib: The ALLEGRO Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SL-017 in In Vitro Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a promising therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death, primarily through apoptosis and necrosis.[1][2][3][4] SL-017, a derivative of Hypocrellin-B, is a photosensitizing agent that has been investigated for its therapeutic potential.[5] This document provides detailed protocols and application notes for the use of this compound in in vitro photodynamic therapy studies.

This compound targets the mitochondria, and upon photoactivation, it initiates a cascade of events leading to cell death.[5] The primary mechanism involves the generation of reactive oxygen species (ROS), which cause a collapse of the mitochondrial membrane potential and subsequent mitochondrial rupture.[5] These application notes will guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound-mediated PDT in various cell lines.

Mechanism of Action of this compound in Photodynamic Therapy

Photodynamic therapy with this compound is a two-step process.[3] First, the photosensitizer, this compound, is delivered to the target cells. Subsequently, the cells are irradiated with light of a specific wavelength. This light absorption excites this compound, leading to the production of cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals.[2][6][7] These highly reactive molecules induce cellular damage, including lipid peroxidation, protein damage, and DNA strand breaks, ultimately triggering cell death pathways.[7] this compound specifically localizes in the mitochondria, and its photoactivation leads to mitochondrial dysfunction and the initiation of the apoptotic cascade.[5]

Experimental Protocols

I. Cell Culture and Plating

-

Cell Line Selection: Choose an appropriate cancer cell line for the study. Adherent cell lines are commonly used for in vitro PDT experiments.[1]

-

Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays). A typical seeding density is 2 x 10^4 cells per well in a 6-well plate.[8] Allow the cells to adhere and grow for 24 hours before treatment.

II. This compound Incubation

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution protected from light at -20°C.[5]

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in a serum-free culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for the specific cell line.

-

Incubation: Remove the culture medium from the plated cells and wash once with phosphate-buffered saline (PBS). Add the this compound working solution to the cells.

-

Incubation Time: Incubate the cells with this compound for a specific period. The optimal incubation time should be determined experimentally (e.g., 4 to 24 hours). During incubation, protect the plates from light by wrapping them in aluminum foil.[8]

III. Light Irradiation

-

Washing: After incubation with this compound, remove the drug-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

-

Fresh Medium: Add fresh, phenol red-free culture medium to the cells.

-

Light Source: Use a light source with a wavelength that corresponds to the absorption spectrum of this compound. The light dose can be varied by changing the power density or the exposure time.

-

Irradiation: Irradiate the cells with the appropriate light dose. A control group of cells treated with this compound but not exposed to light ("dark toxicity") and a control group exposed to light without this compound should be included.

IV. Post-Irradiation Analysis

After a post-irradiation incubation period (typically 24 hours), the effects of the PDT treatment can be assessed using various cellular assays.

Data Presentation

The quantitative data obtained from the cellular assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Cell Viability after this compound Mediated PDT

| This compound Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |

| 0 (No Drug) | 0 | 100 ± 5.2 |

| 0 (No Drug) | 5 | 98 ± 4.8 |

| 1 | 0 (Dark Toxicity) | 95 ± 6.1 |

| 1 | 5 | 62 ± 7.3 |

| 5 | 0 (Dark Toxicity) | 91 ± 5.5 |

| 5 | 5 | 25 ± 4.9 |

| 10 | 0 (Dark Toxicity) | 88 ± 6.8 |

| 10 | 5 | 11 ± 3.2 |

| Data are presented as mean ± standard deviation and are hypothetical examples. |

Table 2: Apoptosis and Necrosis Rates Determined by Annexin V/PI Staining

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (No Treatment) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |

| Light Only | 94 ± 2.5 | 3.5 ± 0.9 | 2.5 ± 0.6 |

| This compound Only (Dark) | 92 ± 3.0 | 4 ± 1.1 | 4 ± 1.0 |